(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)-oxy)-2-(trimethylstannyl)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)-oxy)-2-(trimethylstannyl)phenyl)propanoate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes tert-butoxycarbonyl (Boc) protecting groups and a trimethylstannyl group. These features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)-oxy)-2-(trimethylstannyl)phenyl)propanoate typically involves multiple steps:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoate Backbone: The protected amino acid is then esterified with ethanol under acidic conditions to form the ethyl ester.
Introduction of Trimethylstannyl Group: The trimethylstannyl group is introduced via a stannylation reaction, often using trimethyltin chloride and a suitable catalyst.
Final Coupling: The final coupling step involves the reaction of the stannylated intermediate with the appropriate phenyl derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylstannyl group, leading to the formation of organotin oxides.
Reduction: Reduction reactions can target the ester or amide functionalities, converting them into alcohols or amines, respectively.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or organometallic reagents.
Major Products:
Oxidation: Organotin oxides.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic applications.
Medicine:
Drug Development: Serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Advanced Materials: Employed in the development of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)-oxy)-2-(trimethylstannyl)phenyl)propanoate is largely dependent on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the tert-butoxycarbonyl groups can enhance the compound’s stability and bioavailability, while the trimethylstannyl group can facilitate targeted delivery or imaging.
Comparison with Similar Compounds
- (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxy-2-(trimethylstannyl)phenyl)propanoate
- (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)-oxy)-2-(trimethylsilyl)phenyl)propanoate
Uniqueness:
- The presence of both tert-butoxycarbonyl and trimethylstannyl groups in (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)-oxy)-2-(trimethylstannyl)phenyl)propanoate makes it unique compared to similar compounds. These groups confer specific chemical reactivity and stability, making it a versatile intermediate in various synthetic applications.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NO7.3CH3.Sn/c1-8-26-17(23)16(22-18(24)28-20(2,3)4)13-14-10-9-11-15(12-14)27-19(25)29-21(5,6)7;;;;/h9,11-12,16H,8,13H2,1-7H3,(H,22,24);3*1H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEAHTMGSOBFCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)[Sn](C)(C)C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO7Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.